MPO Inhibition Potency and Selectivity Over Thyroid Peroxidase Versus In-Class Comparators
4'-Chloro-3'-fluorobutyrophenone (CHEMBL4863015) inhibits human myeloperoxidase (MPO) with an IC₅₀ of 55 nM in an aminophenyl fluorescein chlorination assay, and shows approximately 20-fold selectivity over thyroid peroxidase (TPO), against which it demonstrates an IC₅₀ of 1,100 nM (1.1 µM) [1]. A structurally related analog within the same chemical series (CHEMBL4846080, bearing the 4-chloro-3-fluorophenyl motif) exhibits an MPO IC₅₀ of 120 nM—approximately 2.2-fold less potent than CHEMBL4863015—while another analog (CHEMBL4790231) achieves an MPO IC₅₀ of 1 nM [2]. This intra-class variation in MPO inhibitory potency, spanning over two orders of magnitude (1 nM to 120 nM), demonstrates that the 4-chloro-3-fluorophenyl scaffold can deliver potent MPO inhibition contingent on the full molecular context, and that the core building block is a validated starting point for MPO inhibitor optimization. TPO counter-screening data (IC₅₀ = 1,100 nM) for CHEMBL4863015 confirms a selectivity window that is critical for programs seeking to avoid thyroid-related off-target effects [1].
| Evidence Dimension | MPO IC₅₀ inhibition potency and TPO selectivity |
|---|---|
| Target Compound Data | MPO IC₅₀ = 55 nM; TPO IC₅₀ = 1,100 nM (~20-fold selectivity) |
| Comparator Or Baseline | CHEMBL4846080: MPO IC₅₀ = 120 nM; CHEMBL4790231: MPO IC₅₀ = 1 nM (all 4-chloro-3-fluorophenyl scaffold-containing compounds) |
| Quantified Difference | CHEMBL4863015 is 2.2-fold more potent than CHEMBL4846080; 55-fold less potent than CHEMBL4790231; maintains ≥20-fold TPO selectivity |
| Conditions | Human MPO chlorination activity; aminophenyl fluorescein assay; 10-min incubation; TPO: C-terminal hexaHis-tagged human TPO expressed in Trichoplusia ni insect cells with 3-iodotyrosine substrate |
Why This Matters
The 55 nM MPO IC₅₀ with 20-fold TPO selectivity establishes the 4-chloro-3-fluorophenyl butyrophenone scaffold as a productive starting point for MPO inhibitor lead optimization, directly relevant for procurement decisions in cardiovascular and inflammatory disease research programs where TPO selectivity is a key differentiator.
- [1] BindingDB. BDBM50567718 (CHEMBL4863015) – MPO, CYP3A4, and TPO Inhibition Data. Bristol-Myers Squibb/ChEMBL curated. Accessed 2026. View Source
- [2] BindingDB. BDBM50567716 (CHEMBL4846080) and BDBM50554035 (CHEMBL4790231) – MPO Inhibition Data. Accessed 2026. View Source
